molecular formula C22H18N4O2S B605712 アクシチニブスルホキシド CAS No. 1347304-18-0

アクシチニブスルホキシド

カタログ番号: B605712
CAS番号: 1347304-18-0
分子量: 402.5 g/mol
InChIキー: MAHSNFBPPYMWFB-FMIVXFBMSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Axitinib sulfoxide is a metabolite of axitinib, a potent and selective second-generation inhibitor of vascular endothelial growth factor receptors 1, 2, and 3. Axitinib is primarily used in the treatment of advanced renal cell carcinoma. Axitinib sulfoxide is formed through the oxidation of axitinib and is considered pharmacologically inactive .

科学的研究の応用

Renal Cell Carcinoma (RCC)

Axitinib has established itself as a standard treatment for advanced RCC. Clinical studies have demonstrated its efficacy compared to other agents like sunitinib and sorafenib. In a pooled analysis involving over 672 patients, axitinib showed a favorable safety profile with manageable adverse effects such as hypertension and gastrointestinal issues .

Medulloblastoma

Recent studies suggest that axitinib may be repurposed for treating medulloblastoma, a common pediatric brain cancer. Research indicates that axitinib demonstrates low toxicity while effectively targeting tumor cells in preclinical models. The drug's ability to penetrate the blood-brain barrier positions it as a promising candidate for clinical trials aimed at pediatric indications .

Nasopharyngeal Carcinoma (NPC)

In preclinical and phase II clinical studies, axitinib has shown potential efficacy in treating NPC. The drug was well-tolerated and resulted in a clinical benefit rate among patients who had previously undergone platinum-based chemotherapy. Its selective inhibition of VEGFRs contributes to its therapeutic effectiveness in this context .

Case Studies

Study Application Findings
PMC3675571RCCAxitinib lessens T cell suppression compared to other TKIs, suggesting suitability for combination with immunotherapy .
PMC4742174RCCDemonstrated dose-dependent inhibition of VEGFR-2 and enhanced CD8+ T cell activity against tumors .
PMC8750527MedulloblastomaEffective against aggressive tumor subtypes with low toxicity; capable of crossing the blood-brain barrier .
PMC3825605General ReviewHighlights axitinib's role in changing treatment paradigms for advanced RCC with manageable side effects .

Safety Profile

While axitinib is generally well-tolerated, it is associated with specific adverse effects that require monitoring:

  • Hypertension : A common side effect observed in many patients receiving axitinib therapy.
  • Gastrointestinal Issues : Including diarrhea and nausea.
  • Thyroid Dysfunction : Hypothyroidism occurs in a significant percentage of patients .

準備方法

Synthetic Routes and Reaction Conditions

Axitinib is synthesized through a multi-step process involving the formation of key intermediates. The synthesis of axitinib sulfoxide involves the oxidation of axitinib. This can be achieved using various oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions .

Industrial Production Methods

Industrial production of axitinib sulfoxide follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the compound. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) are common in industrial settings .

化学反応の分析

Types of Reactions

Axitinib sulfoxide primarily undergoes reduction reactions to revert to axitinib. It can also participate in substitution reactions under specific conditions .

Common Reagents and Conditions

Major Products

作用機序

Axitinib sulfoxide itself is pharmacologically inactive. its parent compound, axitinib, exerts its effects by selectively inhibiting vascular endothelial growth factor receptors 1, 2, and 3. This inhibition blocks angiogenesis, thereby preventing tumor growth and metastasis . The molecular targets include the tyrosine kinase domains of these receptors, leading to the disruption of downstream signaling pathways involved in cell proliferation and survival .

類似化合物との比較

Similar Compounds

Uniqueness

Axitinib sulfoxide is unique due to its specific formation as a metabolite of axitinib. Unlike sunitinib and sorafenib, which have

生物活性

Axitinib sulfoxide, a metabolite of the tyrosine kinase inhibitor axitinib, has garnered attention for its biological activity, particularly in the context of cancer treatment. This article aims to provide a comprehensive overview of the biological activity of axitinib sulfoxide, including its mechanisms of action, pharmacokinetics, and clinical implications based on diverse research studies.

Overview of Axitinib and Its Metabolite

Axitinib is a selective inhibitor of vascular endothelial growth factor receptors (VEGFR) 1, 2, and 3, which play a crucial role in tumor angiogenesis and growth. The sulfoxide form (AG-028458) is produced through oxidative metabolism primarily by cytochrome P450 enzymes, particularly CYP3A4/5 . Understanding the biological activity of axitinib sulfoxide is essential as it may contribute to the overall therapeutic effects observed with axitinib.

Inhibition of Tyrosine Kinases:
Axitinib sulfoxide exhibits significantly lower potency against VEGFR-2 compared to its parent compound. In vitro studies show that its inhibitory activity against VEGFR-2 is approximately 400-fold less than that of axitinib . However, it retains some activity against other kinases such as Aurora-A and AMPK at micromolar concentrations .

Anti-Angiogenic Effects:
The primary mechanism through which axitinib and its sulfoxide metabolite exert their effects is by inhibiting angiogenesis. Axitinib has been shown to block VEGF-mediated endothelial cell proliferation and survival in vitro and in vivo, leading to reduced tumor growth . The sulfoxide's role in this process remains less clear but may involve modulation of downstream signaling pathways.

Pharmacokinetics

The pharmacokinetic profile of axitinib indicates that it reaches peak plasma concentrations within 2 to 6 hours after oral administration . The half-life ranges from 2 to 5 hours , with significant variability observed among patients due to factors such as genetic polymorphisms affecting drug metabolism .

Efficacy in Tumor Models

Axitinib has demonstrated efficacy as a single agent in various solid tumors, including metastatic renal cell carcinoma (mRCC) and nasopharyngeal carcinoma (NPC). In clinical trials, axitinib has shown improved progression-free survival compared to other treatments like sorafenib .

Case Study: Nasopharyngeal Carcinoma
In a phase II clinical trial involving patients with recurrent NPC after platinum-based chemotherapy, axitinib was administered at 5 mg twice daily . Results indicated durable disease control with a favorable safety profile, suggesting that even at reduced potency, axitinib sulfoxide may contribute to therapeutic outcomes .

Comparative Biological Activity Table

CompoundTarget ReceptorsIC50 (nM)Notable Activity
AxitinibVEGFR-1, VEGFR-2, VEGFR-30.06 - 0.3Strong anti-angiogenic
Axitinib SulfoxideVEGFR-2~24Moderate activity against Aurora-A and AMPK

特性

IUPAC Name

N-methyl-2-[[3-[(E)-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]sulfinyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O2S/c1-23-22(27)18-7-2-3-8-21(18)29(28)16-10-11-17-19(25-26-20(17)14-16)12-9-15-6-4-5-13-24-15/h2-14H,1H3,(H,23,27)(H,25,26)/b12-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAHSNFBPPYMWFB-FMIVXFBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC=C1S(=O)C2=CC3=C(C=C2)C(=NN3)C=CC4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)C1=CC=CC=C1S(=O)C2=CC3=C(C=C2)C(=NN3)/C=C/C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1347304-18-0
Record name Axitinib sulfoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1347304180
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-methyl-2-[[3-[(E)-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]sulfinyl]benzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AXITINIB SULFOXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55P8GY3IEK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What is the primary metabolic pathway of Axitinib in humans?

A1: The primary route of clearance for Axitinib in humans is metabolism. [, , ] Specifically, oxidation is a major metabolic pathway for Axitinib. []

Q2: What enzyme primarily catalyzes the formation of Axitinib Sulfoxide?

A2: Axitinib is primarily metabolized by the cytochrome P450 enzyme CYP3A4, with minor contributions from CYP3A5, CYP2C19, and CYP1A2. [] While the articles don't explicitly state that CYP3A4 directly catalyzes the formation of Axitinib Sulfoxide, they identify it as the major enzyme involved in Axitinib's clearance. [] Further investigation may be needed to confirm if other enzymes, like flavin-containing monooxygenases, also contribute to Axitinib Sulfoxide formation.

Q3: Is Axitinib Sulfoxide pharmacologically active?

A3: Axitinib Sulfoxide is considered pharmacologically inactive. [] This means it does not exhibit the same inhibitory effects on vascular endothelial growth factor receptors (VEGFRs) as Axitinib.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。